molecular formula C6H10N2O3 B1618832 L-Proline, 1-(aminocarbonyl)- CAS No. 38605-65-1

L-Proline, 1-(aminocarbonyl)-

Cat. No. B1618832
CAS RN: 38605-65-1
M. Wt: 158.16 g/mol
InChI Key: RTNFBJXLYMERBB-BYPYZUCNSA-N
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Description

L-Proline, 1-(aminocarbonyl)-, also known as 1-Carbamoylpyrrolidine-2-carboxylic acid, is a naturally occurring amino acid that plays a vital role in various biological functions. It has a molecular formula of C6H10N2O3 and a molecular weight of 158.16 . It is a main precursor of extracellular collagens, antimicrobial peptides, salivary proteins, and cornifins .


Synthesis Analysis

L-Proline is synthesized from L-glutamic acid . It is used as an asymmetric catalyst in organic synthesis and asymmetric aldol cyclization . It is also used in the synthesis of heterocyclic skeletons such as coumarin, spiro-oxindoles, imidazoles, benzimidazoles, quinoxalines, podophyllotoxin, benzothiazoles, isoxazolidines, phenothiazines, aziridine, indole, 1,5-benzodiazepines, pyridine, and quinazolines .


Molecular Structure Analysis

L-Proline is a small molecule, non-toxic, inexpensive, and readily available in both enantiomeric forms having bifunctional acid-base sites . It is the only natural amino acid that contains a secondary amine group .


Chemical Reactions Analysis

L-Proline acts as a bifunctional catalyst (organo-catalyst). The amino-functional group acts as a Lewis base type while carboxylic acids act as Brønsted acid type catalysts . It catalyzes different asymmetric syntheses, including known reactions such as Aldol condensation, Mannich reaction, Michael Addition, Knoevenagel condensation, Hantzsch synthesis, OXA-Michael Henry tandem, Ullmann reactions, Wieland-Miescher ketone synthesis, Robinson annulation, Biginelli reaction, α- amination .


Physical And Chemical Properties Analysis

L-Proline is a small molecule with a molar mass of 115.13046 g/mol. Its molecular formula is C5H9NO2 . It is a white crystal with a melting point of 205–228 ºC (dec.) . It is soluble in water at 1623 g/L (25 °C) .

Scientific Research Applications

Renal Function and Amino Acid Transport

L-Proline plays a significant role in renal tubular transport systems, influencing the absorption and inhibition processes within the kidneys. Studies have shown that L-Proline can affect the transport of other amino acids, such as hydroxy-L-proline and glycine, through specific renal transport systems. This interaction suggests a complex mechanism where L-Proline not only serves as a substrate but also modulates the transport of other amino acids, impacting renal function and amino acid balance in the body (Scriver & Goldman, 1966).

Brain Function and Transport

Research on the transport of L-Proline at the blood-brain barrier highlights its distinctive properties among amino acids. L-Proline and its isomers show varying degrees of transport into mammalian brain cells, with certain isomers being preferentially transported. This selective transport mechanism underscores the potential role of L-Proline in modulating neurotransmission and brain metabolism, suggesting its involvement in neurological health and disease (Langen et al., 2005).

Metabolic Pathways and Disease

L-Proline's involvement in metabolic pathways has been linked to conditions like prolidase deficiency, characterized by iminopeptiduria and potential collagen metabolism defects. This condition underscores the importance of L-Proline in collagen synthesis and turnover, highlighting its broader implications in metabolic disorders and connective tissue health (Endo et al., 1982).

Fertility and Reproductive Health

The antioxidant properties of L-Proline have been explored in the context of human reproductive health, particularly in enhancing the quality of spermatozoa. Studies have demonstrated that L-Proline supplementation can significantly improve sperm motility, viability, and overall reproductive potential, indicating its beneficial role in addressing fertility issues (Moradi et al., 2022).

Cardiovascular Health

L-Proline has been implicated in cardiovascular health, with studies showing its potential in lowering blood pressure among individuals with hypertension. This effect is attributed to L-Proline's ability to influence vascular tone and blood flow, offering a nutritional approach to managing high blood pressure and reducing cardiovascular disease risk (Boelsma & Kloek, 2010).

Inflammatory Diseases and Immune Response

In the context of inflammatory diseases like ankylosing spondylitis, L-Proline's metabolic profile has been studied to understand its role in disease pathogenesis and progression. Metabolomics analysis has revealed significant alterations in amino acid metabolism, including L-Proline, in patients with inflammatory conditions. These findings suggest that L-Proline and related metabolites could serve as biomarkers for disease activity and offer insights into the metabolic underpinnings of immune responses (Zhou et al., 2020).

Mechanism of Action

Target of Action

L-Proline, 1-(aminocarbonyl)-, also known as 1-(Aminocarbonyl)-L-proline, primarily targets the Mammalian Target of Rapamycin Complex 1 (mTORC1) . mTORC1 is a key regulator of cell growth and metabolism, and its activation can enhance cell viability .

Mode of Action

L-Proline interacts with its target, mTORC1, by activating the signaling pathway . This activation is accompanied by the enhanced protein abundance of p-mTORC1, p-p70S6K, p-S6, and p-4E-BP1 . Additionally, L-Proline dose-dependently enhances the mRNA expression of proline transporters, elevates proline concentration, and increases the protein abundance of proline dehydrogenase (PRODH) .

Biochemical Pathways

The metabolism of L-Proline is a key pathway in the metabolic rewiring that sustains cell proliferation, survival, and metastatic spread . The enzymes Pyrroline-5-carboxylate reductase (PYCR) and Proline dehydrogenase (PRODH), which catalyze the last step in proline biosynthesis and the first step of its catabolism respectively, are extensively associated with the progression of several malignancies .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of L-Proline, 1-(aminocarbonyl)- are not readily available, it’s known that the compound has a molecular weight of 158.16 g/mol

Result of Action

The activation of mTORC1 signaling by L-Proline leads to enhanced cell viability . It also modulates the intracellular redox environment, resulting in lower reactive oxygen species (ROS) levels, upregulated mRNA expression of the catalytic subunit of glutamate–cysteine ligase (GCLC) and glutathione synthetase (GSS), as well as enhanced total (T)-GSH and GSH concentration .

Action Environment

The action of L-Proline, 1-(aminocarbonyl)- can be influenced by environmental factors. For instance, the outcome of rewiring proline metabolism differs between conditions of nutrient and oxygen limitation

Safety and Hazards

L-Proline, 1-(aminocarbonyl)- is a potential irritant to eyes, respiratory system, and skin. It may also be harmful if ingested . It is recommended to avoid contact with skin and eyes, avoid dust formation in confined areas, do not breathe dust, and do not ingest .

Future Directions

L-Proline has been observed to have tremendous applications in organic chemistry and can also act as a 'Green catalyst’ . It is a promising candidate for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides . It is also an essential component of collagen and is important for proper functioning of joints and tendons .

Biochemical Analysis

Biochemical Properties

L-Proline, 1-(aminocarbonyl)- plays a peculiar role in the folding/unfolding transitions of the globular protein . It interacts with various enzymes, proteins, and other biomolecules, influencing their structure and function . The ring formation connected to the β-carbon of L-Proline, 1-(aminocarbonyl)- restricts the ψ and φ angles about the peptide bond, resulting in less allowable degrees of rotation .

Cellular Effects

L-Proline, 1-(aminocarbonyl)- influences cell function by modulating mitochondrial functions, influencing cell proliferation or cell death, and triggering specific gene expression . It plays a crucial role in cellular homeostasis, including redox balance and energy status .

Molecular Mechanism

At the molecular level, L-Proline, 1-(aminocarbonyl)- exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can act as a signaling molecule, influencing various cellular processes .

Dosage Effects in Animal Models

The effects of L-Proline, 1-(aminocarbonyl)- vary with different dosages in animal models. Studies have shown that both enantiomers of proline can induce sedative and hypnotic effects

Metabolic Pathways

L-Proline, 1-(aminocarbonyl)- is involved in the enzyme-catalyzed inter-conversion of L-proline and L-glutamate . It interacts with various enzymes and cofactors in this metabolic pathway .

Subcellular Localization

The subcellular localization of L-Proline, 1-(aminocarbonyl)- is mainly cytosolic . The biosynthetic enzymes (P5CS1, P5CS2, and P5CR) are predicted to be localized in the cytosol, whereas the enzymes involved in proline catabolism, such as PDH1/ERD5, PDH2, P5CDH, and OAT, are predicted to be localized in the mitochondria .

properties

IUPAC Name

(2S)-1-carbamoylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNFBJXLYMERBB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80959461
Record name 1-[Hydroxy(imino)methyl]proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38605-65-1
Record name L-Proline, 1-(aminocarbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038605651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[Hydroxy(imino)methyl]proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-carbamoylpyrrolidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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